molecular formula C7H4BrNO2 B13048603 6-Bromobenzo[D]isoxazol-4-OL

6-Bromobenzo[D]isoxazol-4-OL

Katalognummer: B13048603
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: QCXUWDNIZPKPFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobenzo[D]isoxazol-4-OL is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[D]isoxazol-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . These reactions are generally carried out under moderate conditions to yield the desired isoxazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromobenzo[D]isoxazol-4-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms under specific conditions.

    Reduction: Reduction reactions to yield different derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoxazole derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

6-Bromobenzo[D]isoxazol-4-OL has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-Bromobenzo[D]isoxazol-4-OL involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation . The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various biological molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromobenzo[D]isoxazol-4-OL stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C7H4BrNO2

Molekulargewicht

214.02 g/mol

IUPAC-Name

6-bromo-1,2-benzoxazol-4-ol

InChI

InChI=1S/C7H4BrNO2/c8-4-1-6(10)5-3-9-11-7(5)2-4/h1-3,10H

InChI-Schlüssel

QCXUWDNIZPKPFW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1O)C=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.